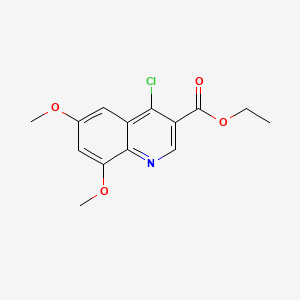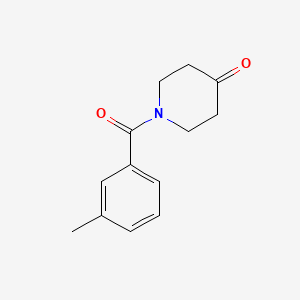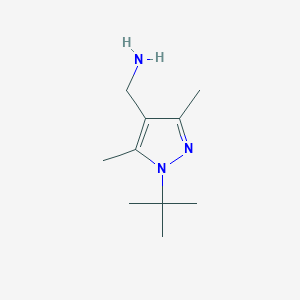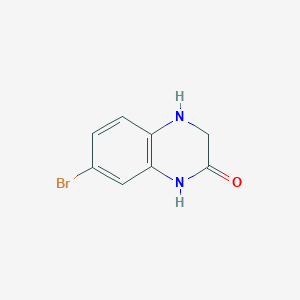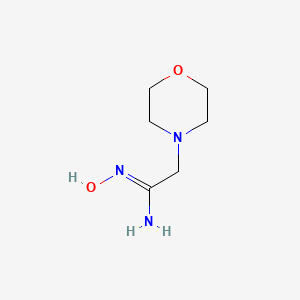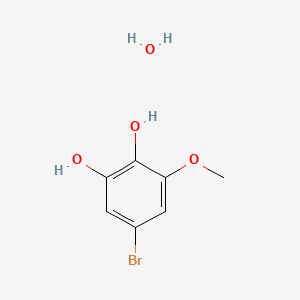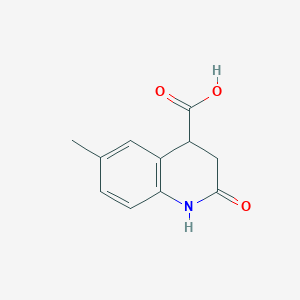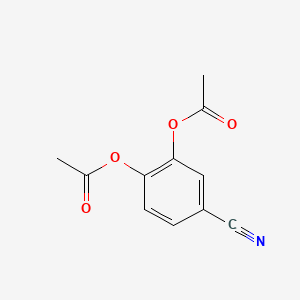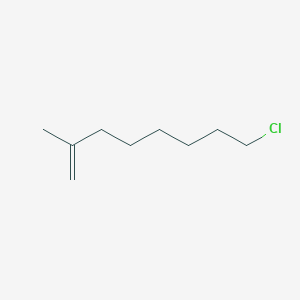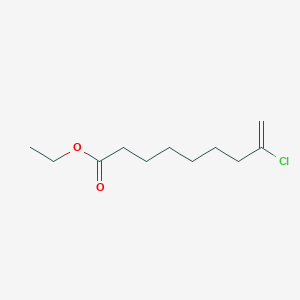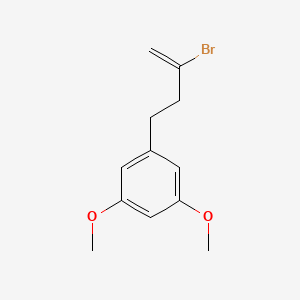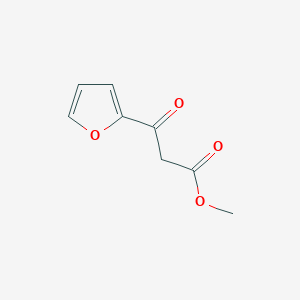
Methyl 2-furoylacetate
概要
説明
Methyl 2-furoylacetate is a chemical compound with the CAS Number: 615-06-5. It has a molecular weight of 168.15 . It is a liquid at room temperature .
Molecular Structure Analysis
This compound contains a total of 20 bonds; 12 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 ester (aliphatic), 1 ketone (aromatic), and 1 Furane .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored in a refrigerator . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a lipophilicity Log Po/w (iLOGP) of 1.97 .科学的研究の応用
Enantio-Differentiating Hydrogenation
Methyl 2-furoylacetate can be hydrogenated over Tartaric Acid-Modified Raney Nickel to yield methyl tetrahydro-2-furoylacetate. This process shows notable enantiomeric excess at the 3-position, while the 4-position remains racemic. This enantio-differentiation is crucial in producing chiral compounds for various applications, including pharmaceuticals and agrochemicals (Nakagawa et al., 1999).
Synthesis of Heterocyclic Compounds
The use of this compound in the synthesis of furo[2,3-e]benzothiazoles and pyrrolo[2,3-e]benzothiazoles has been demonstrated. This synthesis approach is significant in the development of complex organic compounds, potentially useful in the creation of new materials or pharmaceuticals (T. I. Mukhanova et al., 2005).
Development of Novel Pyrroles
This compound is involved in the synthesis of 1,2,4-trisubstituted pyrroles. These pyrroles are obtained from reactions involving 2-(Acylmethylene)propanediol diacetates, showcasing the versatility of this compound in synthesizing nitrogen-containing heterocycles, which are important in many areas of chemistry (M. Friedrich et al., 2002).
As a Solvent in Organic Chemistry
This compound is closely related to 2-Methyltetrahydrofuran (2-MeTHF), a solvent derived from renewable resources. It offers an environmentally benign alternative in syntheses involving organometallics, organocatalysis, and biotransformations (Vittorio Pace et al., 2012).
Safety and Hazards
特性
IUPAC Name |
methyl 3-(furan-2-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTDKZHHEPVYGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281419 | |
| Record name | methyl 2-furoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-06-5 | |
| Record name | 615-06-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-furoylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 615-06-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the hydrogenation of methyl 2-furoylacetate as described in the research?
A1: The research demonstrates the enantio-differentiating hydrogenation of this compound using a tartaric acid-modified Raney nickel (TA-MRNi) catalyst [, ]. This is significant because it leads to the preferential formation of one enantiomer over the other. Specifically, the hydrogenation of the substrate resulted in a 77% enantiomeric excess (ee) at the 3-position of the product, methyl tetrahydro-2-furoylacetate []. This control over chirality is crucial in pharmaceutical synthesis, as different enantiomers can have different biological activities.
Q2: How does modifying the substrate structure impact the reaction outcome?
A2: The researchers explored the impact of modifying the substrate structure by replacing the methyl group in this compound with a methoxycarbonyl group []. Interestingly, this modification resulted in the selective hydrogenation of only the ketone moiety, leaving the furan ring intact. The product, a chiral sec-alcohol containing a furan ring, was obtained with a 69% ee []. This finding highlights the importance of substrate structure in influencing the selectivity and reactivity of the TA-MRNi catalyst.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide](/img/structure/B1346180.png)
